Tert-butyl 3-(piperidin-4-yl)propanoate
CAS No.: 1249815-81-3
Cat. No.: VC2694568
Molecular Formula: C12H23NO2
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249815-81-3 |
|---|---|
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | tert-butyl 3-piperidin-4-ylpropanoate |
| Standard InChI | InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h10,13H,4-9H2,1-3H3 |
| Standard InChI Key | XIFYQVRZWPGXAU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1CCNCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC1CCNCC1 |
Introduction
Basic Information and Structural Characteristics
Tert-butyl 3-(piperidin-4-yl)propanoate is an organic compound characterized by its ester functional group, specifically a tert-butyl ester derived from 3-(piperidin-4-yl)propanoic acid. The compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle known for its biological activity in various medicinal applications. This heterocyclic structure combined with the tert-butyl ester group contributes to its unique chemical properties and potential pharmaceutical applications.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers, as outlined in the table below:
| Identifier | Value |
|---|---|
| CAS Number | 1249815-81-3 |
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| SMILES | CC(C)(C)OC(=O)CCC1CCNCC1 |
| InChI | InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h10,13H,4-9H2,1-3H3 |
| InChIKey | XIFYQVRZWPGXAU-UHFFFAOYSA-N |
The compound is also known by synonyms including "4-Piperidinepropanoic acid tert-butyl ester" and "4-Piperidinepropanoic acid, 1,1-dimethylethyl ester" .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 3-(piperidin-4-yl)propanoate have been primarily determined through predictive methods, as indicated in the available literature. These properties are crucial for understanding the compound's behavior in various chemical environments and biological systems.
| Property | Value | Method |
|---|---|---|
| Boiling Point | 277.3±13.0 °C | Predicted |
| Density | 0.943±0.06 g/cm³ | Predicted |
| pKa | 10.58±0.10 | Predicted |
These predicted properties suggest that the compound is a relatively high-boiling liquid or solid at room temperature with a density slightly less than water . The pKa value indicates that the nitrogen atom in the piperidine ring is moderately basic, which is consistent with typical aliphatic amines.
Synthesis Methods
Standard Synthetic Approach
The synthesis of tert-butyl 3-(piperidin-4-yl)propanoate typically involves the esterification of 3-(piperidin-4-yl)propanoic acid with tert-butanol. This reaction is commonly catalyzed under acidic conditions or through the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of a tert-butyl ester, which is a protected form of the carboxylic acid and is often used in multistep synthetic strategies where selective deprotection is required at later stages.
Alternative Synthetic Routes
In more complex synthetic pathways, tert-butyl 3-(piperidin-4-yl)propanoate has been prepared through various intermediates. For instance, in one reported method from medicinal chemistry research, the synthesis involved:
-
Reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate in the presence of sodium hydride
-
Subsequent reaction with formaldehyde in basic aqueous solution
-
Deprotection of t-butyl ester with trifluoroacetic acid (TFA) in dichloromethane
-
Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using activating agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
This synthetic strategy demonstrates the compound's utility as a building block in the preparation of more complex molecules with potential pharmacological activity.
Mass spectrometry is a valuable analytical technique for the identification and characterization of tert-butyl 3-(piperidin-4-yl)propanoate. The predicted collision cross-section (CCS) data for various adducts of the compound provide important reference points for analytical chemists.
Predicted Collision Cross-Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.18016 | 152.8 |
| [M+Na]⁺ | 236.16210 | 161.1 |
| [M+NH₄]⁺ | 231.20670 | 159.4 |
| [M+K]⁺ | 252.13604 | 156.4 |
| [M-H]⁻ | 212.16560 | 152.0 |
| [M+Na-2H]⁻ | 234.14755 | 155.5 |
| [M]⁺ | 213.17233 | 153.4 |
| [M]⁻ | 213.17343 | 153.4 |
These predicted collision cross-section values represent the effective area of the molecule during ion mobility spectrometry experiments and can help in the identification and characterization of the compound in complex mixtures .
Biological Activities and Applications
Pharmaceutical Research
Tert-butyl 3-(piperidin-4-yl)propanoate has garnered interest in pharmaceutical research due to its structural features. Compounds containing the piperidine structure, like tert-butyl 3-(piperidin-4-yl)propanoate, exhibit a range of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The compound's versatile structure makes it a valuable starting material or intermediate in the synthesis of various bioactive molecules.
Role in NLRP3 Inflammasome Inhibitor Development
Research has shown that derivatives of compounds containing similar structural features to tert-butyl 3-(piperidin-4-yl)propanoate have been explored for their potential to inhibit NLRP3 inflammasome activity. The NLRP3 inflammasome is a critical component of the innate immune system involved in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Specifically, compounds derived from similar structures have shown promise in inhibiting pyroptotic cell death and modulating cytokine release. Pyroptosis is a form of programmed cell death associated with inflammation and is implicated in various inflammatory diseases. The ability to modulate this process has significant therapeutic potential .
Applications in IDO1 Proteolysis Research
Recent research published in 2025 indicates that derivatives or analogs of tert-butyl 3-(piperidin-4-yl)propanoate have been utilized in the rational design and optimization of Indoleamine 2,3-dioxygenase 1 (IDO1) proteolysis targeting chimeras (PROTACs). IDO1 is an immunosuppressive protein that inhibits antitumor immunity through tryptophan metabolism and nonenzymatic signaling functions .
In this research, compounds featuring piperidine and piperazine ring systems connected by methylene units were developed as potential PROTAC molecules. The study found that modifications to these structures could significantly affect the potency and efficacy of IDO1 degradation, suggesting that careful optimization of the linker moiety is crucial for developing effective proteolysis-targeting compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume